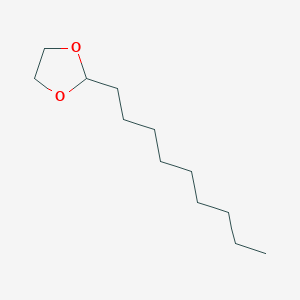

2-n-Nonyl-1,3-dioxolane

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-nonyl-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O2/c1-2-3-4-5-6-7-8-9-12-13-10-11-14-12/h12H,2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPILHXCDZYWYLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1OCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7063427 | |

| Record name | 1,3-Dioxolane, 2-nonyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4353-06-4 | |

| Record name | 2-n-Nonyl-1,3-dioxolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4353-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-n-Nonyl-1,3-dioxolane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004353064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4353-06-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6620 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dioxolane, 2-nonyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dioxolane, 2-nonyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nonyl-1,3-dioxolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.203 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-NONYL-1,3-DIOXOLANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z1S2N84X7X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-n-Nonyl-1,3-dioxolane: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 2-n-Nonyl-1,3-dioxolane, a compound of interest in pharmaceutical formulations. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical analysis.

Chemical Identity and Structure

This compound, also known by its CAS Name 2-Nonyl-1,3-dioxolane, is a heterocyclic acetal.[1] Its structure consists of a five-membered dioxolane ring with a nonyl group attached at the second position.

IUPAC Name: 2-nonyl-1,3-dioxolane[2][3] SMILES: CCCCCCCCCC1OCCO1[2][3] InChI: InChI=1S/C12H24O2/c1-2-3-4-5-6-7-8-9-12-13-10-11-14-12/h12H,2-11H2,1H3[3]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C12H24O2 | [1][2][4] |

| Molecular Weight | 200.32 g/mol | [1][4] |

| CAS Registry Number | 4353-06-4 | [1][2][4] |

| Appearance | Clear oil | [1] |

| Boiling Point | 90-93 °C at 0.55 torr; 68-70 °C at 0.01 mmHg | [1][5] |

| Density | 0.8923 g/cm³ | [5] |

| Refractive Index (nD20) | 1.4390 | [1] |

| Topological Polar Surface Area | 18.5 Ų | [4] |

| Rotatable Bond Count | 8 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

Applications in Drug Delivery

This compound is recognized for its role as a dermal penetration enhancer.[1][6][7] It is utilized in topical and transdermal formulations to facilitate the delivery of active pharmaceutical ingredients through the skin.[6][7] For instance, it has been shown to enhance the penetration of the antifungal drug econazole (B349626) into the human nail.[8][9]

Experimental Methodologies

A general workflow for the synthesis of a 2-substituted-1,3-dioxolane, such as this compound, is illustrated below.

Analytical Methods

The characterization and quantification of this compound can be performed using various analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is a suitable method for its determination, for example, in serum samples.[1]

Biological Activity and Signaling Pathways

Current literature primarily focuses on the application of this compound as a pharmaceutical excipient, specifically as a penetration enhancer.[1][6][7] There is no readily available information to suggest its involvement in specific biological signaling pathways as a bioactive molecule itself. Its mechanism of action as a penetration enhancer is thought to be related to its interaction with the stratum corneum, the outermost layer of the skin.

References

- 1. 2-Nonyldioxolane [drugfuture.com]

- 2. 1,3-Dioxolane, 2-nonyl- | CAS 4353-06-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. PubChemLite - this compound (C12H24O2) [pubchemlite.lcsb.uni.lu]

- 4. Page loading... [guidechem.com]

- 5. This compound manufacturers and suppliers - chemicalbook [m.chemicalbook.com]

- 6. This compound | TargetMol [targetmol.com]

- 7. targetmol.cn [targetmol.cn]

- 8. researchgate.net [researchgate.net]

- 9. Enhanced econazole penetration into human nail by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dioxolane - Wikipedia [en.wikipedia.org]

- 11. Synthesis of 1,3-Dioxolane_Chemicalbook [chemicalbook.com]

Spectroscopic and Synthetic Profile of 2-n-Nonyl-1,3-dioxolane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for 2-n-Nonyl-1,3-dioxolane. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted spectroscopic data based on established principles and data from analogous structures. Detailed experimental protocols for its synthesis and characterization are also provided to facilitate its practical application in research and development, particularly in its role as a potential absorption and penetration enhancer for transdermal drug delivery.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of the spectral characteristics of the n-nonyl alkyl chain and the 1,3-dioxolane (B20135) ring system.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment (Proton) |

| ~4.85 | Triplet | H-2 (Acetal proton) |

| ~3.95 | Multiplet | H-4, H-5 (OCH₂CH₂O) |

| ~1.60 | Quintet | H-1' (α-CH₂) |

| ~1.2-1.4 | Multiplet | H-2' to H-8' (-(CH₂)₇-) |

| ~0.88 | Triplet | H-9' (-CH₃) |

Predicted in CDCl₃ at 400 MHz.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment (Carbon) |

| ~103.5 | C-2 (Acetal carbon) |

| ~65.0 | C-4, C-5 (OCH₂CH₂O) |

| ~34.0 | C-1' (α-CH₂) |

| ~31.9 | C-7' |

| ~29.5 | C-3', C-4', C-5', C-6' |

| ~24.5 | C-2' |

| ~22.7 | C-8' |

| ~14.1 | C-9' (-CH₃) |

Predicted in CDCl₃ at 100 MHz.

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment (Vibrational Mode) |

| 2955-2965 | Strong | C-H stretch (asymmetric, -CH₃) |

| 2850-2860 | Strong | C-H stretch (symmetric, -CH₂) |

| 2920-2930 | Strong | C-H stretch (asymmetric, -CH₂) |

| 1465-1475 | Medium | C-H bend (scissoring, -CH₂) |

| 1375-1385 | Medium | C-H bend (symmetric, -CH₃) |

| 1150-1050 | Strong | C-O-C stretch (acetal) |

Predicted for a neat liquid film.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity | Assignment (Fragment) |

| 199 | Low | [M-H]⁺ |

| 113 | High | [M - C₇H₁₅]⁺ (α-cleavage) |

| 73 | High | [C₄H₉O]⁺ (dioxolane ring fragment) |

| 43 | High | [C₃H₇]⁺ |

Molecular Weight of C₁₂H₂₄O₂: 200.32 g/mol . The molecular ion peak [M]⁺ at m/z 200 is expected to be of low abundance or absent.

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

This synthesis is achieved through the acid-catalyzed acetalization of decanal (B1670006) (nonanal) with ethylene (B1197577) glycol.

Materials:

-

Decanal (Nonanal)

-

Ethylene glycol

-

p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst

-

Toluene or benzene

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Hexane

-

Ethyl acetate (B1210297)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add decanal (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.01 eq) in toluene.

-

Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield pure this compound.

Spectroscopic Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For ¹³C NMR, a proton-decoupled spectrum should be obtained.

-

Data Processing: Process the raw data using appropriate software. The ¹H NMR spectrum should be referenced to the residual CHCl₃ signal at 7.26 ppm, and the ¹³C NMR spectrum should be referenced to the CDCl₃ triplet at 77.16 ppm.

2.2.2. Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid at room temperature, a neat spectrum can be obtained by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

-

Data Acquisition: Place the salt plates in the sample holder of an FT-IR spectrometer and acquire the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates should be acquired first.

2.2.3. Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the purified compound in a volatile organic solvent such as methanol (B129727) or dichloromethane.

-

Data Acquisition: Introduce the sample into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS). Acquire the mass spectrum using electron ionization (EI) at 70 eV.

Workflow and Process Visualization

The following diagrams illustrate the key workflows for the synthesis and spectroscopic analysis of this compound.

Caption: Synthetic workflow for this compound.

Caption: Workflow for spectroscopic analysis.

An In-Depth Technical Guide to the Mechanism of Action of 2-n-Nonyl-1,3-dioxolane as a Penetration Enhancer

For Researchers, Scientists, and Drug Development Professionals

Abstract

The stratum corneum, the outermost layer of the epidermis, presents a formidable barrier to the percutaneous delivery of therapeutic agents. Chemical penetration enhancers are pivotal in overcoming this barrier, and among them, 2-n-Nonyl-1,3-dioxolane has emerged as a promising agent. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with the stratum corneum, and presents quantitative data on its efficacy. Furthermore, this guide outlines the detailed experimental protocols for key analytical techniques used to elucidate its mechanism, including in vitro permeation studies, Fourier-Transform Infrared (FTIR) Spectroscopy, and Differential Scanning Calorimetry (DSC). Visual representations of the proposed mechanism and experimental workflows are provided to facilitate a deeper understanding.

Introduction: The Challenge of Transdermal Drug Delivery

The skin, our body's largest organ, serves as a protective shield against the external environment. The primary barrier function resides in the stratum corneum, a thin yet dense layer of anucleated corneocytes embedded in a highly organized lipid matrix. This "brick and mortar" structure, composed mainly of ceramides, cholesterol, and free fatty acids, effectively limits the passage of most xenobiotics, including many therapeutic drugs.[1]

To enhance the bioavailability of topically applied drugs, various strategies have been developed, with the use of chemical penetration enhancers being a prominent approach. These molecules transiently and reversibly disrupt the ordered structure of the stratum corneum, thereby facilitating drug permeation.[2] this compound, a heterocyclic ether, has demonstrated significant potential as a penetration enhancer, particularly for lipophilic compounds.

Mechanism of Action of this compound

The primary mechanism by which this compound enhances penetration is through its interaction with and subsequent disruption of the intercellular lipid matrix of the stratum corneum. This interaction leads to a more fluid and less ordered lipid environment, creating pathways for drug molecules to traverse the skin barrier more readily.

The proposed mechanism involves the insertion of the lipophilic nonyl chain of the this compound molecule into the lipid bilayers of the stratum corneum. This intercalation disrupts the tight packing of the endogenous lipids, leading to an increase in the fluidity of the lipid chains. Spectroscopic and thermal analyses have shown that treatment with agents like this compound can lead to a shift in the phase transition temperature of the stratum corneum lipids to a lower temperature, indicating a less ordered state.[3] This fluidization of the lipid matrix is a key factor in reducing the diffusional resistance of the stratum corneum.

Furthermore, scanning electron microscopy has revealed a noticeable loosening of the packing of corneocytes following treatment with this compound, suggesting a broader structural modification of the stratum corneum.[3] It is important to note that these effects have been observed to be reversible upon removal of the enhancer, a crucial characteristic for its safe application in drug delivery systems.[3]

dot

References

- 1. The Effect of a Ceramide-Containing Product on Stratum Corneum Lipid Levels in Dry Legs - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

- 2. Chemical Enhancer: A Simplistic Way to Modulate Barrier Function of the Stratum Corneum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microscopic FT-IR/DSC combined system used to investigate the thermotropic behavior of lipid in porcine stratum corneum after pretreatment with skin penetration enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-n-Nonyl-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-n-nonyl-1,3-dioxolane, a valuable compound utilized as a biochemical and as a penetration enhancer in transdermal drug delivery systems.[1] The core of its synthesis lies in the acid-catalyzed acetalization of decanal (B1670006) with ethylene (B1197577) glycol. This document details the reaction mechanism, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Introduction to Synthesis Strategy

The most prevalent and efficient method for the synthesis of this compound is the direct acid-catalyzed reaction between decanal and ethylene glycol. This reaction is a classic example of acetal (B89532) formation, where a carbonyl group reacts with two alcohol equivalents to form an acetal and water.[2] In this specific synthesis, the use of a diol, ethylene glycol, leads to the formation of a stable, five-membered cyclic acetal, also known as a 1,3-dioxolane.[2]

The reaction is reversible, and to drive the equilibrium towards the formation of the desired this compound, the removal of water is crucial. This is typically achieved by azeotropic distillation using a Dean-Stark apparatus. Common acidic catalysts for this transformation include p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and various solid acid catalysts.[3][4]

Synthesis Pathways and Mechanisms

The primary synthesis pathway is the acid-catalyzed acetalization of decanal with ethylene glycol. The reaction proceeds through a hemiacetal intermediate.

Acid-Catalyzed Acetalization of Decanal

The mechanism involves the initial protonation of the carbonyl oxygen of decanal by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. Nucleophilic attack by one of the hydroxyl groups of ethylene glycol on the activated carbonyl carbon leads to the formation of a protonated hemiacetal. Subsequent deprotonation yields the hemiacetal intermediate. The second hydroxyl group of ethylene glycol then undergoes an intramolecular nucleophilic attack on the protonated hydroxyl group of the hemiacetal, which, after the elimination of a water molecule and final deprotonation, yields the cyclic acetal, this compound.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound based on established methods for acetalization.

Materials and Equipment

-

Reactants:

-

Decanal (C₁₀H₂₀O)

-

Ethylene glycol (C₂H₆O₂)

-

-

Catalyst:

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

-

Solvent:

-

Toluene or Hexane

-

-

Reagents for Workup:

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for fractional distillation or column chromatography

-

Synthesis Procedure

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser, add decanal, ethylene glycol, and toluene.

-

Addition of Catalyst: Add a catalytic amount of p-toluenesulfonic acid monohydrate to the reaction mixture.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until no more water is collected in the trap.

-

Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel to obtain pure this compound.

Quantitative Data

While a specific publication detailing the synthesis of this compound with precise yields was not identified, the following table provides representative quantitative data based on a patent describing the synthesis of various acetals, including the target compound, and general knowledge of similar reactions.[3]

| Parameter | Value | Reference / Note |

| Reactants | ||

| Decanal | 0.02 mol | [3] |

| Ethylene Glycol | 0.04 mol | [3] |

| Catalyst | ||

| Solid Acid Catalyst | 50 mg | [3] |

| Reaction Conditions | ||

| Temperature | Room Temperature to 70 °C | [3] |

| Reaction Time | 1 hour | [3] |

| Yield | ||

| Conversion of Decanal | High (typically >90%) | Based on analogous reactions. |

| Isolated Yield | Expected to be in the range of 80-95% | Dependent on purification method and reaction scale. |

Conclusion

The synthesis of this compound is a straightforward and high-yielding process based on the well-established acid-catalyzed acetalization of decanal with ethylene glycol. By following the detailed experimental protocol and utilizing a Dean-Stark apparatus to remove water, researchers can reliably prepare this compound for its applications in drug delivery and other biochemical research. The provided quantitative data, based on analogous reactions, serves as a valuable guideline for optimizing the synthesis.

References

An In-depth Technical Guide to the Physical and Chemical Stability of 2-n-Nonyl-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-n-Nonyl-1,3-dioxolane, a cyclic acetal (B89532), serves as a critical excipient in pharmaceutical formulations, primarily as a penetration enhancer. A thorough understanding of its physical and chemical stability is paramount for ensuring the quality, efficacy, and safety of drug products. This technical guide provides a comprehensive overview of the stability profile of this compound, detailing its physical properties, susceptibility to chemical degradation, and recommended experimental protocols for its stability assessment. The information presented herein is intended to support researchers, scientists, and drug development professionals in the formulation and handling of this important pharmaceutical ingredient.

Introduction

This compound, also known as decanal (B1670006) ethylene (B1197577) acetal, belongs to the class of cyclic acetals. These compounds are characterized by a five-membered ring containing two oxygen atoms. In the pharmaceutical industry, this compound is utilized for its properties as an absorption and penetration enhancer for transdermal drug delivery systems. The stability of such an excipient is a critical attribute that can influence the overall stability and performance of the final drug product. This guide delves into the key physical and chemical stability aspects of this compound, providing a foundational understanding for its appropriate use in pharmaceutical development.

Physical Properties

A summary of the known and estimated physical properties of this compound is presented in Table 1. While specific experimental data for some properties of this exact molecule are limited, estimations can be made based on structurally similar compounds.

Table 1: Physical Properties of this compound

| Property | Value | Source/Comment |

| Molecular Formula | C₁₂H₂₄O₂ | [1] |

| Molecular Weight | 200.32 g/mol | [2] |

| Appearance | Likely a colorless liquid at room temperature | Inferred from related compounds. |

| Boiling Point | Estimated: ~250-260 °C at 760 mmHg | Estimated based on the boiling point of decanal diethyl acetal (259-260 °C)[3]. The cyclic nature of the dioxolane may slightly lower the boiling point compared to its acyclic analogue. |

| Melting Point | Not available | Likely below 0 °C, as the parent aldehyde, decanal, has a melting point of -5 °C[4][5]. |

| Solubility | - Water: Very low | The long nonyl chain imparts significant hydrophobic character, making it sparingly soluble in water[6][7][8]. |

| - Organic Solvents: Soluble | Expected to be soluble in nonpolar and moderately polar organic solvents such as alcohols, ethers, and hydrocarbons, following the "like dissolves like" principle[6][7][8]. |

Chemical Stability

The chemical stability of this compound is primarily dictated by the reactivity of the acetal functional group. Acetals are generally stable under neutral to basic conditions but are susceptible to hydrolysis under acidic conditions.

Hydrolytic Stability

The 1,3-dioxolane (B20135) ring is prone to acid-catalyzed hydrolysis, which results in the cleavage of the acetal bond to yield the parent aldehyde (decanal) and ethylene glycol. This degradation pathway is a critical consideration in the formulation of acidic drug products.

The general mechanism for the acid-catalyzed hydrolysis of a 1,3-dioxolane is depicted below:

Caption: Mechanism of acid-catalyzed hydrolysis of this compound.

The rate of hydrolysis is highly dependent on the pH of the medium, with increased rates observed at lower pH values. Under neutral and alkaline conditions, this compound is expected to be significantly more stable.

Thermal Stability

Studies on the thermal decomposition of related 2-alkyl-1,3-dioxolanes indicate that these compounds undergo unimolecular decomposition at elevated temperatures. The primary decomposition products are the corresponding aldehyde or ketone and ethylene. For this compound, the expected thermal degradation products would be decanal and ethylene.

The thermal stability of organic compounds can be quantitatively assessed using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)[2][5][9][10]. TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and weight loss profiles. DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting points, glass transitions, and enthalpies of decomposition.

Oxidative Stability

Ethers and acetals can be susceptible to autoxidation, a free-radical chain reaction involving atmospheric oxygen, which can lead to the formation of hydroperoxides. These hydroperoxides can be unstable and may decompose to form various degradation products. The presence of a tertiary hydrogen atom at the C2 position of the dioxolane ring could potentially be a site for radical initiation. The long alkyl chain may also be susceptible to oxidation.

The oxidative stability of this compound can be evaluated by exposing it to oxidizing agents such as hydrogen peroxide or by using methods that accelerate oxidation through increased temperature and oxygen pressure, such as the Rancimat method[8][11].

Experimental Protocols for Stability Assessment

To thoroughly characterize the stability of this compound, a series of forced degradation studies should be conducted as recommended by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines.[4][12][13] These studies are designed to identify potential degradation products and establish the intrinsic stability of the molecule.

References

- 1. scilit.com [scilit.com]

- 2. mt.com [mt.com]

- 3. ptacts.uspto.gov [ptacts.uspto.gov]

- 4. biopharmaspec.com [biopharmaspec.com]

- 5. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 6. researchgate.net [researchgate.net]

- 7. jddtonline.info [jddtonline.info]

- 8. btsa.com [btsa.com]

- 9. azom.com [azom.com]

- 10. particletechlabs.com [particletechlabs.com]

- 11. HOW TO EFFECTIVELY TEST OXIDATION STABILITY OF VARIOUS TYPES OF OILS AND ANTIOXIDANT EFFECTIVENESS [velp.com]

- 12. resolvemass.ca [resolvemass.ca]

- 13. scispace.com [scispace.com]

Solubility of 2-n-Nonyl-1,3-dioxolane in different solvents

An In-depth Technical Guide to the Solubility of 2-n-Nonyl-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a biochemical compound utilized as an absorption and penetration enhancer in transdermal drug delivery systems.[1][2] Its molecular structure, consisting of a polar 1,3-dioxolane (B20135) ring and a long, non-polar nonyl hydrocarbon chain, gives it amphiphilic properties. This dual nature is key to its function in pharmaceutical formulations. While specific quantitative solubility data for this compound in a wide range of solvents is not extensively documented in publicly available literature, this guide provides a detailed overview of its predicted solubility based on its chemical structure. Furthermore, it outlines comprehensive, generalized experimental protocols for determining its solubility both qualitatively and quantitatively.

Predicted Solubility Profile

The principle of "like dissolves like" is fundamental to predicting the solubility of a compound in various solvents.[3] this compound possesses a polar head (the 1,3-dioxolane group with two oxygen atoms) and a significant non-polar tail (the nine-carbon alkyl chain). This amphiphilic character suggests it will exhibit a range of solubilities across different solvent types. The long non-polar tail is expected to dominate its solubility behavior, favoring miscibility with non-polar and weakly polar organic solvents. Conversely, its solubility in highly polar solvents like water is predicted to be low.

Below is a table summarizing the predicted qualitative solubility of this compound in a selection of common laboratory solvents.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Highly Polar Protic | Insoluble | The large, non-polar nonyl group will have very weak interactions with the highly polar water molecules. |

| Methanol (B129727) | Polar Protic | Sparingly Soluble | The small polar head of methanol can interact with the dioxolane ring, but the nonyl chain limits miscibility. |

| Ethanol | Polar Protic | Soluble | Ethanol is less polar than methanol, and its ethyl group interacts more favorably with the nonyl chain. |

| Acetone | Polar Aprotic | Soluble | Acetone's polarity is suitable for interacting with the dioxolane ring, while its organic character accommodates the nonyl chain. |

| Dichloromethane | Polar Aprotic | Soluble | A good solvent for many organic compounds; its polarity is intermediate, allowing for dissolution. |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | The cyclic ether structure of THF is compatible with the dioxolane ring, and it is a good solvent for compounds with alkyl chains. |

| Toluene (B28343) | Non-polar Aromatic | Soluble | The non-polar nature of toluene will readily solvate the long nonyl chain. |

| Hexane (B92381) | Non-polar Aliphatic | Soluble | As a non-polar hydrocarbon, hexane will effectively solvate the nonyl group through van der Waals forces. |

| Diethyl Ether | Weakly Polar | Soluble | Diethyl ether is a common solvent for organic compounds with both polar and non-polar characteristics. |

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound, standardized experimental procedures are necessary. The following protocols describe methodologies for both qualitative and quantitative assessment.

Protocol 1: Visual Miscibility Test (Qualitative)

This rapid method is used to determine if a liquid solute is miscible, partially miscible, or immiscible in a solvent at a given concentration.[4]

Materials:

-

This compound

-

A selection of solvents (e.g., water, ethanol, hexane)

-

10 mL glass test tubes with stoppers

-

Graduated pipettes or cylinders

-

Vortex mixer (optional)

Procedure:

-

Add 2 mL of the chosen solvent to a clean, dry test tube.

-

Carefully add 2 mL of this compound to the same test tube.

-

Stopper the test tube and invert it gently 10-15 times or mix using a vortex mixer for 30 seconds to ensure thorough mixing.[4]

-

Allow the mixture to stand undisturbed at room temperature for at least 5 minutes.

-

Observe the contents of the test tube for the presence of a single phase or multiple layers.

Interpretation of Results:

-

Miscible (Soluble): A single, clear, and uniform liquid phase is observed.

-

Immiscible (Insoluble): Two distinct liquid layers are visible.

-

Partially Miscible (Sparingly Soluble): The mixture may appear cloudy or turbid, or it may initially form a single phase that separates into two layers upon standing.

Protocol 2: Gravimetric Method for Quantitative Solubility Determination

This method determines the solubility of a liquid solute in a solvent by creating a saturated solution and then quantifying the amount of solute dissolved in a known mass of the solvent.

Materials:

-

This compound

-

A selection of solvents

-

Scintillation vials or small flasks with screw caps

-

Analytical balance (accurate to ±0.0001 g)

-

Magnetic stirrer and stir bars or an orbital shaker

-

Temperature-controlled environment (e.g., water bath or incubator)

-

Pipettes

-

Drying oven

Procedure:

-

Add a known mass of the solvent (e.g., 5.00 g) to a pre-weighed vial.

-

Add an excess amount of this compound to the solvent. The presence of a separate, undissolved phase of the dioxolane is necessary to ensure saturation.

-

Seal the vial and place it in a temperature-controlled environment set to the desired temperature (e.g., 25 °C).

-

Stir the mixture vigorously for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

-

After the equilibration period, cease stirring and allow the undissolved phase to settle.

-

Carefully extract a known mass of the clear, saturated supernatant (the top layer) using a pipette and transfer it to a new, pre-weighed vial. Record the exact mass of the transferred saturated solution.

-

Place the vial with the saturated solution in a drying oven at a temperature sufficient to evaporate the solvent but below the boiling point of this compound to avoid its evaporation. A vacuum oven is ideal for this purpose to allow for lower evaporation temperatures.

-

Once the solvent has completely evaporated, reweigh the vial containing the residual this compound.

-

Calculate the solubility, typically expressed as grams of solute per 100 grams of solvent.

Calculation:

-

Mass of solute = (Final mass of vial + residue) - (Initial mass of empty vial)

-

Mass of solvent in the aliquot = (Mass of saturated solution aliquot) - (Mass of solute)

-

Solubility ( g/100 g solvent) = (Mass of solute / Mass of solvent in the aliquot) x 100

Mandatory Visualization

The following diagram illustrates a logical workflow for determining the solubility of this compound in a given solvent.

References

2-n-Nonyl-1,3-dioxolane: A Technical Guide for Pharmaceutical Researchers

An In-depth Review of a Novel Excipient for Enhanced Topical and Transungual Drug Delivery

Introduction

2-n-Nonyl-1,3-dioxolane, a lipophilic cyclic acetal, has emerged as a promising excipient in pharmaceutical formulations, primarily recognized for its role as a dermal and transungual penetration enhancer. Marketed under the trademark SEPA® (Soft Enhancement of Perccutaneous Absorption), this compound has demonstrated significant potential in improving the delivery of active pharmaceutical ingredients (APIs) to and through the skin and nail plate.[1] This technical guide provides a comprehensive overview of this compound, consolidating available data on its synthesis, physicochemical properties, mechanism of action, applications, and the experimental protocols used to evaluate its efficacy. This document is intended for researchers, scientists, and drug development professionals exploring novel strategies for topical and transungual drug delivery.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | 2-Nonyl-1,3-dioxolane | General |

| Synonyms | Decanal (B1670006) ethylene (B1197577) acetal, SEPA® | [1] |

| CAS Number | 4353-06-4 | General |

| Molecular Formula | C12H24O2 | General |

| Molecular Weight | 200.32 g/mol | General |

| Appearance | Clear, oily liquid | General |

| Boiling Point | 90-93 °C at 0.55 torr | General |

| Refractive Index | nD20 1.4390 | General |

| Stability | The 1,3-dioxolane (B20135) ring is generally stable under neutral to basic conditions but is susceptible to acid-catalyzed hydrolysis.[2][3][4][5] | [2][3][4][5] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the acetalization of decanal (an aldehyde) with ethylene glycol. This reaction is generally acid-catalyzed and involves the removal of water to drive the equilibrium towards the formation of the dioxolane ring.

General Experimental Protocol for Synthesis

A mixture of decanal and a slight excess of ethylene glycol is dissolved in a suitable solvent, such as toluene. A catalytic amount of a strong acid, for example, p-toluenesulfonic acid, is added to the mixture. The reaction is heated to reflux, and the water formed during the reaction is continuously removed using a Dean-Stark apparatus. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled, and the catalyst is neutralized with a weak base (e.g., sodium bicarbonate solution). The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield this compound as a clear, oily liquid.[2]

Mechanism of Action as a Penetration Enhancer

The primary function of this compound in pharmaceutical formulations is to enhance the penetration of APIs through biological barriers like the stratum corneum of the skin and the nail plate. The proposed mechanisms of action are multifaceted and are thought to involve the following:

-

Disruption of the Stratum Corneum Lipid Bilayer: The amphiphilic nature of this compound allows it to intercalate into the highly ordered lipid lamellae of the stratum corneum. This insertion disrupts the packing of the lipids, increasing their fluidity and creating more permeable pathways for the API to diffuse through.

-

Plasticizing Effect: In the context of nail lacquers, it has been suggested that this compound acts as a plasticizer for the film-forming polymer.[1][6] This creates a softer, more flexible film on the nail surface, which may improve drug release and partitioning into the nail plate.

-

Film Formation and Adhesion: The formation of a resilient and adhesive film at the formulation-nail or formulation-skin interface is another proposed mechanism.[1] This film can act as a reservoir for the drug and maintain close contact with the biological surface, thereby increasing the concentration gradient and driving force for penetration.

It is important to note that this compound itself does not appear to penetrate the nail plate to a significant extent, suggesting that its enhancing effect occurs at the interface between the formulation and the nail.[7]

Applications in Pharmaceutical Formulations

The primary documented application of this compound is as a penetration enhancer in topical and transungual formulations.

Transungual Delivery of Antifungal Agents

A key study by Hui et al. demonstrated the significant enhancement of econazole (B349626) penetration into the human nail plate when formulated with 18% this compound in a nail lacquer.[7] The study showed a 6-fold increase in econazole concentration in the ventral/intermediate nail plate and a nearly 200-fold increase in the total amount of econazole that permeated through the nail over a 14-day period.[7] These findings highlight its potential for improving the efficacy of topical treatments for onychomycosis. Patents also suggest its use with other antifungal agents like ciclopirox.[6] More recently, its inclusion in UV-curable gel formulations for topical nail medicines has been investigated.[8]

Table 2: Quantitative Data on Econazole Penetration Enhancement

| Parameter | Formulation without this compound | Formulation with 18% this compound | Fold Increase | p-value | Reference |

| Econazole in Inner Nail (µg/mg) | 1.78 ± 0.32 | 11.1 ± 2.6 | ~6 | 0.008 | [7] |

| Total Econazole Absorbed (mg) | 0.2 ± 0.1 | 47.5 ± 22.0 | ~200 | 0.008 | [7] |

Experimental Protocol: In Vitro Nail Penetration Study

The following is a summary of the experimental protocol used by Hui et al. to evaluate the penetration-enhancing effect of this compound.[7]

-

Nail Preparation: Human nails are cleaned and mounted on a supporting bed (e.g., cotton ball) in a way that simulates normal physiological hydration.

-

Formulation Preparation: Two nail lacquer formulations containing a radiolabeled API (e.g., [14C]-econazole) are prepared: a test formulation with 18% this compound and a control formulation without the enhancer.

-

Dosing: A precise aliquot (e.g., 10 µL) of the respective formulation is applied to the nail surface twice daily for a specified period (e.g., 14 days). The nails are washed with ethanol (B145695) before each morning application.

-

Sample Collection and Analysis: After the dosing period, the inner ventral section of the nail plate is sampled using a micrometer-controlled drilling system. The amount of radiolabeled API in the collected nail powder is quantified using liquid scintillation counting. The supporting bed is also analyzed to determine the total amount of API that has permeated through the nail.

Toxicology and Safety

Regulatory Status

As of the date of this guide, this compound is not listed in the U.S. Food and Drug Administration's (FDA) Inactive Ingredient Database (IID) or the European Union's database of approved food additives (E-numbers). The absence of a listing in these databases suggests that it may be considered a novel excipient for many regulatory agencies, which would likely require the submission of a comprehensive data package, including detailed chemistry, manufacturing, and controls (CMC), safety, and toxicology data, to support its use in a new drug product.

Conclusion

This compound is a promising excipient with demonstrated efficacy as a penetration enhancer, particularly in the challenging area of transungual drug delivery. Its proposed mechanisms of action, including disruption of the lipid barrier and a plasticizing effect, make it an attractive candidate for improving the topical delivery of a variety of APIs. However, the limited availability of public data on its comprehensive physicochemical properties, dermal toxicology, and regulatory status highlights the need for further research and evaluation. For drug development professionals, this compound represents a potentially valuable tool for overcoming formulation challenges, though its use in a regulated pharmaceutical product would necessitate a thorough investigation to establish its safety and quality.

References

- 1. researchgate.net [researchgate.net]

- 2. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 3. [Hydrolytic stability of various 1,3-dioxolane, 1,3-oxathiolane and 1,3-dithiolane derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. US8333981B2 - Antifungal treatment of nails - Google Patents [patents.google.com]

- 7. Enhanced econazole penetration into human nail by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 9. Inhalation toxicity of Dioxole and Dioxolane compounds in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [Experimental studies of toxic effects of 1,3,5-trioxane and 1,3-dioxolane. I. Acute toxic effect] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-n-Nonyl-1,3-dioxolane: From Discovery to Application as a Dermal Penetration Enhancer

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-n-nonyl-1,3-dioxolane, a chemical entity widely recognized for its efficacy as a dermal and transdermal penetration enhancer. From its initial synthesis to its application in pharmaceutical formulations, this document details the compound's history, physicochemical properties, and proposed mechanisms of action. This guide also presents a representative experimental protocol for its synthesis, summarizes key quantitative data, and visualizes its role in enhancing drug delivery through the skin.

Introduction

This compound, also known by its synonym decanal (B1670006) ethylene (B1197577) acetal (B89532) and the trade name SEPA®, is a heterocyclic organic compound with the molecular formula C₁₂H₂₄O₂.[1] While its initial synthesis dates back to the mid-20th century, its significance in the pharmaceutical sciences emerged with the growing interest in transdermal drug delivery systems. The primary function of this compound in this context is to reversibly reduce the barrier function of the stratum corneum, the outermost layer of the skin, thereby facilitating the percutaneous absorption of active pharmaceutical ingredients (APIs).

History and Discovery

The first preparation of this compound was reported in 1956 by S. S. Nigam and B. C. L. Weedon in the Journal of the Chemical Society.[1] This initial work laid the foundation for the synthesis of this and related acetals. However, the utility of this compound as a penetration enhancer was not realized until much later. In the late 1980s, patents filed by Samour and Daskalakis, assigned to MacroChem Corporation, described its use as a transdermal enhancer, marking a pivotal moment in its application history.[1] Subsequent research has focused on elucidating its mechanism of action and exploring its use in various topical and transdermal formulations.

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its effective formulation and application.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₄O₂ | [1] |

| Molecular Weight | 200.32 g/mol | [1] |

| CAS Number | 4353-06-4 | [1] |

| Appearance | Clear oil | [1] |

| Boiling Point | 90-93 °C at 0.55 torr; 68-70 °C at 0.01 mmHg | [1] |

| Refractive Index (n_D^20) | 1.4390 | [1] |

| Synonyms | Decanal ethylene acetal, 2-Nonyldioxolane, SEPA | [1][2] |

Synthesis and Experimental Protocols

While the original 1956 publication by Nigam and Weedon detailing the first synthesis of this compound could not be retrieved for this guide, a representative experimental protocol can be constructed based on the well-established acid-catalyzed acetalization of an aldehyde with a diol. The synthesis of this compound involves the reaction of decanal (the aldehyde) with ethylene glycol (the diol).

Representative Synthesis of this compound

Reaction:

Decanal + Ethylene Glycol ⇌ this compound + Water

Materials and Reagents:

-

Decanal (n-nonyl aldehyde)

-

Ethylene glycol

-

Toluene (B28343) (or another suitable water-immiscible solvent)

-

p-Toluenesulfonic acid (p-TsOH) or another acid catalyst (e.g., Amberlyst-15)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for vacuum distillation

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar, combine decanal (1 equivalent), ethylene glycol (1.2-1.5 equivalents), and a suitable volume of toluene to facilitate azeotropic removal of water.

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.01-0.05 equivalents).

-

Reaction: Heat the mixture to reflux with vigorous stirring. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the reaction. The reaction progress can also be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene.

-

Purification: The crude product can be purified by vacuum distillation to yield pure this compound as a clear oil.

Caption: A representative workflow for the synthesis and purification of this compound.

Mechanism of Action as a Penetration Enhancer

The primary mechanism by which this compound enhances dermal penetration is through its interaction with the stratum corneum. Unlike pharmacological agents that may interact with specific cellular receptors or signaling pathways, its action is primarily physicochemical. The proposed mechanisms include:

-

Disruption of the Intercellular Lipid Bilayer: The stratum corneum's barrier function is largely attributed to its highly organized intercellular lipid matrix, composed of ceramides, cholesterol, and free fatty acids. This compound, with its lipophilic nonyl chain, can insert into this lipid bilayer, disrupting its ordered structure and increasing its fluidity. This creates more permeable pathways for drug molecules to traverse.

-

Enhanced Drug Solubility: By altering the local environment of the stratum corneum, this compound can increase the solubility of the formulated API within the skin, thereby improving the partitioning of the drug from the vehicle into the skin.

-

Plasticizing Effect: It has been suggested that this compound can act as a plasticizer, promoting the formation of a more pliable and adherent film on the skin or nail surface. This can enhance the contact time and release of the API at the formulation-skin interface.

It is important to note that a specific biological signaling pathway for the action of this compound has not been identified, and its effects are considered to be a direct consequence of its physicochemical interactions with the skin barrier.

Caption: Proposed physicochemical mechanism of action for this compound as a penetration enhancer.

Applications and Efficacy

The most well-documented application of this compound is as a penetration enhancer in topical formulations. A notable example is its use in enhancing the delivery of the antifungal drug econazole (B349626) through the human nail plate for the treatment of onychomycosis.

| Study | Drug | Formulation | Key Findings |

| Hui et al. | Econazole | Nail Lacquer | The amount of econazole in the inner nail was approximately 6-fold greater with this compound compared to the control. The total absorbed dose was nearly 200-fold greater. |

These findings highlight the significant potential of this compound in improving the efficacy of topical drug delivery, particularly for challenging barriers like the nail.

Conclusion

This compound has a well-established history as an effective dermal and transdermal penetration enhancer. Its discovery and subsequent application in pharmaceutical formulations have provided a valuable tool for overcoming the barrier properties of the skin and nails. The mechanism of action is primarily physicochemical, involving the disruption of the stratum corneum's lipid structure and enhancement of drug solubility. While a specific signaling pathway is not implicated, its efficacy is evident in the enhanced delivery of various active pharmaceutical ingredients. Future research may further elucidate the nuances of its interaction with the skin barrier and expand its applications in advanced drug delivery systems.

References

Unlocking Transdermal Delivery: A Technical Guide to 2-n-Nonyl-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potential research applications of 2-n-Nonyl-1,3-dioxolane, a compound recognized for its significant capabilities as a transdermal penetration enhancer. With a focus on its role in facilitating the delivery of therapeutic agents through challenging biological barriers, this document synthesizes available data, outlines experimental methodologies, and elucidates its mechanism of action.

Core Properties and Synthesis

This compound, also known by the trade name SEPA®, is a biochemical compound primarily utilized as an absorption and penetration enhancer in transdermal formulations.[1] Its chemical structure consists of a 1,3-dioxolane (B20135) ring with a nonyl group at the 2-position.

General Synthesis: The synthesis of 2-substituted-1,3-dioxolanes is typically achieved through the condensation of an aldehyde or ketone with ethylene (B1197577) glycol, often in the presence of an acid catalyst.[2][3] For this compound, the synthesis would involve the reaction of decanal (B1670006) (the aldehyde corresponding to the nonyl group) with ethylene glycol. The process generally involves heating the reactants in a suitable solvent with a catalyst, followed by purification to isolate the final product.

Primary Research Application: Enhancing Transdermal Drug Delivery

The most well-documented application of this compound is its use as a penetration enhancer for the topical delivery of antifungal medications. A pivotal study investigated its effects on the penetration of econazole (B349626), an antifungal drug, into the human nail to treat onychomycosis.[4][5]

Quantitative Data from a Key Study

The following tables summarize the quantitative findings from a study evaluating the effect of 18% this compound on the penetration of [¹⁴C]-econazole in a nail lacquer formulation applied to human nails over 14 days.[4]

Table 1: Econazole Content in Human Nail After 14-Day Treatment

| Treatment Group | Econazole in Inner Nail (µg/mg of nail powder) |

| With this compound | 11.1 ± 2.6 |

| Without this compound (Control) | 1.78 ± 0.32 |

Table 2: Total Absorbed Dose of Econazole

| Treatment Group | Total Absorbed Dose in Support Bed (mg) |

| With this compound | 47.5 ± 22.0 |

| Without this compound (Control) | 0.2 ± 0.1 |

Table 3: Econazole Distribution

| Treatment Group | Weight-Normalized Econazole Content in Ventral/Intermediate Nail Plate Center (Fold Increase vs. Control) |

| With this compound | 6-fold greater |

These results demonstrate a statistically significant enhancement of econazole penetration into and through the nail plate in the presence of this compound.[4] The concentration of econazole in the deep nail layer of the test group was found to be 14,000 times higher than the minimum inhibitory concentration (MIC) required to inhibit the growth of dermatophytes.[4][5]

Experimental Protocols

The following is a detailed methodology for a key experiment that has been cited.

In Vitro Nail Penetration Study of Econazole with this compound

This protocol is based on the study by Hui et al. (2002).[4]

Objective: To determine the enhancing effect of this compound on the penetration of econazole into the deeper layers of the human nail.

Materials:

-

Human nail plates

-

Econail lacquer formulation with and without 18% this compound

-

[¹⁴C]-econazole (0.45 mg per 10 µL aliquot)

-

Micrometer-controlled drilling and nail powder removal system

-

Scintillation counter

Procedure:

-

Sample Preparation: Human nail samples are washed with ethanol before the initial application. The hydration of the nail samples is controlled to simulate normal physiological conditions.

-

Dosing: 10 µL aliquots of the Econail lacquer formulation (containing 0.45 mg of [¹⁴C]-econazole) are applied twice daily for 14 days. One group receives the formulation with 18% this compound (test group), and the other receives the formulation without the enhancer (control group). Before each morning's application, the nails are washed with ethanol.

-

Sample Analysis: After the 14-day dosing period, the inner ventral section of the nail plate is assayed for absorbed drug content. A micrometer-controlled drilling and nail powder removal system is used to collect nail powder from this region.

-

Quantification: The amount of [¹⁴C]-econazole in the collected nail powder is quantified using a scintillation counter to determine the drug concentration in the inner nail. The total absorbed dose is measured from a support bed under the nail.

Mechanism of Action

The precise signaling pathway for this compound's action as a penetration enhancer is not a classical pharmacological pathway involving receptors and downstream signaling cascades. Instead, it is a physicochemical interaction with the biological barrier. The available research suggests that the mechanism of enhancement is at the formulation/nail interface.[4][5] It is proposed that this compound acts by disrupting the highly organized lipid structure of the stratum corneum or the nail plate, thereby reducing the barrier's resistance to drug penetration. This disruption can create more permeable pathways for the drug to diffuse through.

Another proposed mechanism is that the enhancer improves the partitioning of the drug from the formulation into the tissue. By altering the thermodynamic properties of the barrier, it can make it more favorable for the drug to enter. Studies with radiolabeled this compound indicated that the enhancer itself does not penetrate the nail well, supporting the hypothesis that its primary action is on the surface and within the superficial layers of the barrier to facilitate the entry of the active pharmaceutical ingredient.[4]

Visualizations

The following diagrams illustrate the experimental workflow and the proposed mechanism of action.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. Synthesis of 1,3-Dioxolane_Chemicalbook [chemicalbook.com]

- 3. RU2036919C1 - Method of 1,3-dioxolane synthesis - Google Patents [patents.google.com]

- 4. Enhanced econazole penetration into human nail by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 2-n-Nonyl-1,3-dioxolane in Transdermal Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-n-Nonyl-1,3-dioxolane

This compound, also known by the synonym SEPA® (Soft Enhancement of Percutaneous Absorption), is a chemical compound utilized as a penetration enhancer in topical and transdermal formulations. Its molecular structure, featuring a hydrophilic dioxolane ring and a lipophilic nonyl chain, suggests amphiphilic properties that are critical for its function as a permeation enhancer. This compound is designed to reversibly reduce the barrier function of the stratum corneum, the outermost layer of the skin, thereby facilitating the transport of active pharmaceutical ingredients (APIs) into or across the skin. While extensive data is available for its application in nail drug delivery, its use in transdermal systems for skin is an area of growing interest.

Mechanism of Action

The precise mechanism of action of this compound on the skin is not extensively detailed in the current literature. However, based on its chemical structure and the known mechanisms of similar penetration enhancers, a proposed mechanism involves the disruption of the highly ordered lipid lamellae in the stratum corneum. The long nonyl chain is hypothesized to intercalate into the lipid bilayers, increasing their fluidity and creating transient pores. This disruption of the lipid matrix is thought to be the primary pathway for enhanced drug permeation.

Another proposed mechanism, particularly observed in nail applications, is the formation of a resilient film at the formulation-skin interface.[1][2] This film may promote the release of the active ingredient and enhance its partitioning into the stratum corneum. It is plausible that a similar film-forming and plasticizing effect could contribute to its enhancement properties on the skin.

References

Application Notes and Protocols for Topical Creams with 2-n-Nonyl-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to formulating and evaluating topical creams incorporating 2-n-Nonyl-1,3-dioxolane, a potent penetration enhancer also known as SEPA® (Soft Enhancement for Percutaneous Absorption). This document outlines formulation strategies, detailed experimental protocols for characterization and efficacy testing, and safety considerations.

Introduction to this compound

This compound is a lipophilic compound recognized for its ability to enhance the permeation of active pharmaceutical ingredients (APIs) through the skin and nails.[1][2] It is classified as a penetration enhancer and is thought to function by transiently disrupting the highly organized lipid structure of the stratum corneum, thereby reducing the barrier function of the skin.[3][4] This allows for increased diffusion of co-formulated APIs into the deeper layers of the epidermis and dermis. Its mechanism is believed to occur at the formulation/skin interface, as studies have shown that the enhancer itself does not deeply penetrate the tissue.[5][6]

Chemical Properties:

-

Synonyms: SEPA®, Decanal ethylene (B1197577) acetal

-

Molecular Formula: C₁₂H₂₄O₂

-

Molecular Weight: 200.32 g/mol

Formulation of Topical Creams with this compound

The following section provides a protocol for a standard oil-in-water (O/W) emulsion, which can be adapted to include this compound. O/W creams are generally preferred for their non-greasy feel and ease of application.

Example Oil-in-Water (O/W) Cream Formulation

This formulation can be used as a starting point for incorporating an API and this compound. The concentration of this compound may need to be optimized, but a range of 5-20% w/w can be considered for initial studies, based on existing data for a nail lacquer formulation.[5]

Table 1: Example O/W Cream Formulation [7][8][9]

| Phase | Ingredient | Function | Percentage (w/w) |

| Oil Phase | Cetostearyl Alcohol | Thickener, Emollient | 12.00% |

| Light Liquid Paraffin | Emollient | 5.00% | |

| White Soft Paraffin | Emollient, Occlusive | 2.75% | |

| Emulsifying Wax | Emulsifier | 6.00% | |

| This compound | Penetration Enhancer | 5.00 - 20.00% | |

| Aqueous Phase | Purified Water | Solvent | q.s. to 100% |

| Glycerin | Humectant | 3.00% | |

| Propylene (B89431) Glycol | Co-solvent, Humectant | 5.00% | |

| Active Phase | Active Pharmaceutical Ingredient (API) | Therapeutic Agent | (as required) |

| Preservative Phase | Phenoxyethanol | Preservative | 1.00% |

Protocol for Cream Preparation

This protocol outlines the steps for preparing a 100g batch of the O/W cream.

Equipment:

-

Two heat-resistant glass beakers

-

Water bath

-

Homogenizer or high-shear mixer

-

Overhead stirrer

-

Calibrated weighing balance

-

pH meter

-

Preparation of the Oil Phase: In a beaker, combine all the ingredients of the oil phase, including this compound. Heat the mixture in a water bath to 70-75°C until all components have melted and the phase is uniform.

-

Preparation of the Aqueous Phase: In a separate beaker, combine the purified water, glycerin, and propylene glycol. Heat this aqueous phase in a water bath to 70-75°C.

-

Emulsification: Slowly add the aqueous phase to the oil phase while continuously stirring with a homogenizer or high-shear mixer. Continue homogenization for 5-10 minutes to form a uniform emulsion.

-

Cooling: Transfer the emulsion to an overhead stirrer and continue mixing at a moderate speed while allowing it to cool.

-

Addition of Active and Preservative: Once the cream has cooled to below 40°C, add the API (if applicable) and the preservative. Continue stirring until the cream is smooth and uniform.

-

pH Adjustment: Measure the pH of the final formulation and adjust to the desired range (typically 4.5-6.5 for topical products) using a suitable pH adjuster (e.g., citric acid or triethanolamine).

-

Final Mixing and Packaging: Continue gentle stirring until the cream reaches room temperature. Package the final product in an appropriate airtight container.

Characterization and Evaluation Protocols

Physicochemical Characterization

Table 2: Physicochemical Characterization Methods

| Parameter | Method | Typical Acceptance Criteria |

| Appearance | Visual Inspection | Homogeneous, smooth, white to off-white cream |

| pH | pH meter | 4.5 - 6.5 |

| Viscosity & Rheology | Rotational Rheometer | Shear-thinning behavior, stable viscosity over time |

| Droplet Size Analysis | Optical Microscopy/Laser Diffraction | Uniform droplet size distribution |

Objective: To characterize the flow behavior and viscoelastic properties of the cream.

Equipment:

-

Controlled-stress or controlled-strain rheometer with cone-plate or parallel-plate geometry.

-

Peltier temperature control system.

Procedure:

-

Sample Loading: Carefully apply the cream sample to the lower plate of the rheometer, ensuring no air bubbles are trapped.

-

Equilibration: Allow the sample to equilibrate at the test temperature (e.g., 25°C or 32°C) for a set period (e.g., 5 minutes).

-

Flow Curve Measurement (Rotational Test):

-

Apply a shear rate ramp from a low to a high shear rate (e.g., 0.1 to 100 s⁻¹) and then back to the low shear rate.

-

Record the shear stress and viscosity as a function of the shear rate.

-

This will determine the flow behavior (e.g., shear-thinning) and thixotropy (the area within the up and down curves).

-

-

Oscillatory Testing:

-

Amplitude Sweep: Apply an increasing oscillatory stress or strain at a fixed frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER), where the storage modulus (G') and loss modulus (G'') are independent of the applied stress/strain.

-

Frequency Sweep: Within the LVER, apply a range of frequencies (e.g., 0.1 to 10 Hz) to evaluate the structural properties of the cream. For a stable cream, G' should be greater than G''.

-

In Vitro Permeation Testing (IVPT)

Objective: To quantify the permeation of the API from the cream formulation through a skin model.

Equipment:

-

Franz diffusion cells

-

Circulating water bath

-

Magnetic stirrers

-

Excised human or animal skin (e.g., porcine ear skin)

-

Micro-pipettes and vials for sampling

-

Validated analytical method (e.g., HPLC) for API quantification

Procedure:

-

Skin Preparation: Thaw excised skin and cut it into sections to fit the Franz diffusion cells. Mount the skin on the receptor chamber with the stratum corneum side facing the donor chamber.

-

Cell Assembly: Clamp the donor and receptor chambers together.

-

Receptor Phase: Fill the receptor chamber with a suitable receptor medium (e.g., phosphate-buffered saline, PBS, with a solubilizing agent if needed to maintain sink conditions). Ensure no air bubbles are trapped beneath the skin.

-

Equilibration: Allow the assembled cells to equilibrate in a water bath at 32°C for at least 30 minutes.

-

Dosing: Apply a finite dose (e.g., 10 mg/cm²) of the cream formulation evenly onto the skin surface in the donor chamber.

-

Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium for analysis and replace it with an equal volume of fresh, pre-warmed receptor medium.

-

Analysis: Quantify the concentration of the API in the collected samples using a validated analytical method.

-

Data Analysis: Calculate the cumulative amount of API permeated per unit area (μg/cm²) and plot this against time. The slope of the linear portion of the curve represents the steady-state flux (Jss).

Table 3: Quantitative Data on the Effect of this compound on Econazole (B349626) Permeation (Nail Lacquer Formulation) [5][6]

| Parameter | Formulation without this compound | Formulation with 18% this compound | Fold Increase |

| Econazole in Inner Nail (µg/mg) | 1.78 ± 0.32 | 11.1 ± 2.6 | ~6x |

| Total Econazole Absorbed (mg) | 0.2 ± 0.1 | 47.5 ± 22.0 | ~200x |

Note: This data is from a study on human nails and may not be directly extrapolated to skin, but it demonstrates the significant penetration-enhancing effect.

Stability Testing

Objective: To evaluate the physical and chemical stability of the cream formulation over time under various storage conditions.

Procedure:

-

Sample Storage: Store the cream samples in their final packaging at the following conditions:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Testing Schedule:

-

Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months

-

Accelerated: 0, 3, and 6 months

-

-

Tests to be Performed: At each time point, evaluate the samples for the parameters listed in Table 4.

Table 4: Stability Testing Parameters and Methods

| Test | Method | Purpose |

| Appearance | Visual Inspection | To detect changes in color, odor, and phase separation. |

| pH | pH meter | To monitor changes in acidity/alkalinity. |

| Viscosity | Rheometer | To assess changes in the cream's consistency. |

| Assay of API | HPLC or other validated method | To determine the chemical stability of the active ingredient. |

| Degradation Products | HPLC or other validated method | To identify and quantify any impurities that form over time. |

| Microbial Limits | USP <61> and <62> | To ensure the product remains free from microbial contamination. |

Mechanism of Action of this compound

The primary mechanism of action of this compound as a penetration enhancer is the disruption of the intercellular lipid lamellae of the stratum corneum. This disruption is a reversible process that increases the fluidity of the lipid bilayers, creating more permeable pathways for the diffusion of APIs.

References

- 1. cosmeticchemistalliance.com [cosmeticchemistalliance.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. Molecular interactions of plant oil components with stratum corneum lipids correlate with clinical measures of skin barrier function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Enhanced econazole penetration into human nail by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tbsrj.mazums.ac.ir [tbsrj.mazums.ac.ir]

- 8. CN102397241A - Preparation method of medicinal oil-in-water cream - Google Patents [patents.google.com]

- 9. Formulation and Development of a Water-in-Oil Emulsion-Based Luliconazole Cream: In Vitro Characterization and Analytical Method Validation by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Gas chromatography-mass spectrometry (GC-MS) analysis of 2-n-Nonyl-1,3-dioxolane in biological samples

Application Notes & Protocols: GC-MS Analysis of 2-n-Nonyl-1,3-dioxolane in Biological Samples

Audience: Researchers, scientists, and drug development professionals.

Introduction: